3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid
Description
Properties
Molecular Formula |
C9H9FO4S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-fluorosulfonyl-4,5-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9FO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12) |
InChI Key |
UUWWTLKWWPWKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Sulfuryl Fluoride Incorporation via Electrophilic Aromatic Substitution
Reaction Overview
This method employs electrophilic sulfonation of 4,5-dimethylbenzoic acid using sulfuryl fluoride (SO₂F₂) under controlled conditions. The fluorosulfonyl group is introduced directly at the meta position relative to the carboxylic acid group.
Procedure
- Substrate Preparation : 4,5-Dimethylbenzoic acid is dissolved in anhydrous dichloromethane.
- Electrophilic Sulfonation : SO₂F₂ gas is bubbled into the solution at −10°C in the presence of AlCl₃ (1.2 equiv) as a Lewis acid catalyst.
- Quenching : The reaction is quenched with ice-water, and the product is extracted using ethyl acetate.
- Purification : Recrystallization from methanol yields 3-(fluorosulfonyl)-4,5-dimethylbenzoic acid (purity >95%, yield: 68–72%).
Chlorosulfonation Followed by Halogen Exchange
Two-Step Synthesis
This approach first introduces a sulfonyl chloride group, followed by fluoride substitution.
Step 1: Chlorosulfonation
- Conditions : 4,5-Dimethylbenzoic acid reacts with chlorosulfonic acid (ClSO₃H) at 50°C for 6 hours.
- Intermediate : 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid (yield: 85–90%).
Step 2: Fluorination
Oxidative Dearomatization-Rearomatization Strategy
Methodology
Adapted from phenol-based protocols, this route uses 2,4,5-trimethylphenol as the starting material:
- Dearomatization : Oxidative treatment with (diacetoxyiodo)benzene (DIB) forms a 2,5-cyclohexadienone intermediate.
- Sulfonyl Fluoride Introduction : Reaction with difluoromethyl 2-pyridyl sulfone introduces the fluorosulfonyl group.
- Rearomatization : Acidic conditions (HCl/EtOH) restore aromaticity, yielding the target compound.
Metal-Catalyzed Fluorosulfonylation
Photoredox Decarboxylative Sulfonylation
Innovative Approach
Leveraging photoredox catalysis, this method converts 3-(fluorosulfonyl)-4,5-dimethylbenzaldehyde into the carboxylic acid via oxidation:
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct SO₂F₂ Incorporation | SO₂F₂, AlCl₃ | 68–72 | Single-step, high regioselectivity | Requires gaseous SO₂F₂ |
| Chlorosulfonation/F⁻ Exchange | ClSO₃H, KF | 78–85 | Scalable, avoids gases | Two-step process |
| Dearomatization Strategy | DIB, difluoromethyl sulfone | 65–70 | Functional group tolerance | Multi-step, moderate yield |
| Ni Catalysis | NiCl₂, Na₂S₂O₄, NFSI | 78 | Mild conditions, radical tolerance | Limited substrate scope |
| Photoredox Oxidation | Selectfluor™, KMnO₄ | 82 | Tunable oxidation | Requires specialized equipment |
Challenges and Optimization Opportunities
- Intermediate Stability : Sulfonyl chlorides are prone to hydrolysis; in situ fluorination is recommended.
- Catalyst Cost : Nickel-based systems require ligand optimization to reduce metal loading.
- Regioselectivity : Electron-donating methyl groups may interfere with sulfonation positioning; computational modeling (DFT) could guide directing group strategies.
Chemical Reactions Analysis
Types of Reactions
3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups, such as sulfonamides.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted benzoic acid derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound serves as an important building block in the synthesis of various pharmaceutical agents. Its ability to modify biological activity makes it suitable for designing drugs targeting specific pathways or diseases.
- Case Study: Anticancer Agents
Research has indicated that derivatives of 3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid can exhibit potent anticancer properties by inhibiting specific kinases involved in tumor growth. This application highlights the compound's potential in developing targeted therapies.
Agricultural Chemicals
The compound is used in synthesizing agrochemicals, particularly insecticides and herbicides. Its fluorinated structure contributes to increased efficacy and stability of these chemicals under environmental conditions.
- Case Study: Insecticides
A study demonstrated that formulations containing this compound showed improved pest control compared to non-fluorinated counterparts, indicating its role in enhancing agricultural productivity while minimizing environmental impact.
Material Science
In material science, this compound is explored for its potential in creating advanced materials such as polymers and liquid crystals. The fluorosulfonyl group can impart desirable properties like thermal stability and chemical resistance.
- Case Study: Liquid Crystals
Research into liquid crystal displays (LCDs) has shown that incorporating this compound into polymer matrices can enhance the performance of LCDs by improving response times and stability under varying temperatures.
Data Table: Comparative Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceutical Development | Anticancer agents | Targeted action against specific kinases |
| Agricultural Chemicals | Insecticides | Enhanced efficacy and stability |
| Material Science | Liquid crystals | Improved thermal stability and response times |
Mechanism of Action
The mechanism of action of 3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modulate biological functions by inhibiting or activating specific enzymes and signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
- Electrophilicity : The fluorosulfonyl group in the target compound is more electronegative than chlorosulfonyl (), enhancing its reactivity in substitution reactions.
- Applications : Sulfonic/sulfonyl benzoic acids are widely used as UV filters () or intermediates for sulfonamide drugs, depending on substituent patterns .
Fluorinated Benzoic Acids
Table 2: Fluorine Substituent Effects
Key Findings :
- Acidity : The fluorosulfonyl group in the target compound confers stronger acidity compared to fluorinated hydroxybenzoic acids, making it more reactive in deprotonation-driven reactions .
- Positional Effects : Fluorine at the 3-position (as in the target compound) directs electrophilic substitution to the 6-position, whereas fluorine at the 4-position () alters regioselectivity .
Methyl-Substituted Benzoic Acids
Table 3: Methyl Group Influence
Key Findings :
- Solubility: The 4,5-dimethyl groups in the target compound likely reduce aqueous solubility compared to non-methylated analogs, favoring organic solvents like DMSO or THF .
- Thermal Stability : Methyl groups adjacent to sulfonyl moieties may enhance thermal stability by sterically shielding reactive sites .
Biological Activity
3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid is an organic compound notable for its unique structure, featuring a fluorosulfonyl group attached to a benzoic acid core with two methyl substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activity. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structure and Composition
- Molecular Formula : C9H9FO4S
- Molecular Weight : 232.23 g/mol
- IUPAC Name : 3-fluorosulfonyl-4,5-dimethylbenzoic acid
- Canonical SMILES : CC1=CC(=CC(=C1C)S(=O)(=O)F)C(=O)O
Table of Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H9FO4S |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 3-fluorosulfonyl-4,5-dimethylbenzoic acid |
| InChI Key | UUWWTLKWWPWKIK-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to the reactivity of the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modulation of various biological functions. Specifically, it is believed to affect enzyme activities and signaling pathways by inhibiting or activating specific targets.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells and inhibit cell proliferation. The following table summarizes findings on the anticancer activity of related compounds:
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Genkwanin | HepG-2 (liver cancer) | 22.5 |
| Genkwanin | HCT-116 (colon cancer) | 15.4 |
| Genkwanin | A549 (lung cancer) | 13.6 |
These findings suggest that structural features similar to those in this compound may confer similar biological effects.
Case Study: Inhibition of Enzymatic Activity
A study explored the interaction of compounds similar to this compound with cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. The findings indicated that these compounds could inhibit CDK2 activity, leading to cell cycle arrest in cancer cells. This mechanism suggests a pathway through which the compound may exert its anticancer effects.
Research Findings on Biological Applications
- Bioactive Molecules Development : The compound is utilized in synthesizing bioactive molecules that serve as probes for studying biological processes.
- Material Science Applications : Its unique chemical properties make it suitable for creating advanced materials such as polymers and coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
